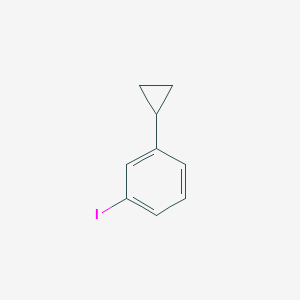

1-Cyclopropyl-3-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-3-iodobenzene is a chemical compound with the molecular formula C9H9I . It has a molecular weight of 244.07 and is stored at room temperature . The compound is in liquid form .

Synthesis Analysis

The synthesis of 1-Cyclopropyl-3-iodobenzene can be achieved through various methods. One such method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-3-iodobenzene is 1S/C9H9I/c10-9-3-1-2-8 (6-9)7-4-5-7/h1-3,6-7H,4-5H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

1-Cyclopropyl-3-iodobenzene is a liquid at room temperature . It has a molecular weight of 244.07 and an InChI code of 1S/C9H9I/c10-9-3-1-2-8 (6-9)7-4-5-7/h1-3,6-7H,4-5H2 .Applications De Recherche Scientifique

Synthesis of Hypervalent Iodine(III) Reagents

1-Cyclopropyl-3-iodobenzene can be utilized in the synthesis of hypervalent iodine(III) reagents. These reagents are pivotal in organic synthesis for their mild and highly selective oxidative properties, which are environmentally benign and commercially available .

Oxidative Transformations

The compound serves as a precursor for oxidative transformations in organic substrates. It can be used to facilitate oxidative functionalization of carbonyl compounds, alkenes, and arenes, offering a pathway to various complex organic molecules .

Catalysis

In catalysis, 1-Cyclopropyl-3-iodobenzene derivatives can act as catalysts or recyclable reagents. This application is significant in reactions requiring mild conditions and high selectivity .

Halogenation Reactions

This chemical is involved in halogenation reactions, where it can help in the selective introduction of halogens into organic molecules. Such reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals .

Enantioselective Synthesis

The compound can be used in enantioselective synthesis processes to produce chiral molecules. For instance, it can be a starting material for the synthesis of chiral cyclopropylboronates, which are valuable in medicinal chemistry .

Material Science

In material science, 1-Cyclopropyl-3-iodobenzene can contribute to the development of new materials with specific optical or electronic properties. Its incorporation into polymers or small molecules can alter the characteristics of these materials .

Analytical Chemistry

It may also find applications in analytical chemistry, where its derivatives could be used as standards or reagents in various analytical techniques to quantify or identify other substances .

Chemical Synthesis

Lastly, 1-Cyclopropyl-3-iodobenzene is a versatile building block in chemical synthesis. It can be used to construct a wide array of organic compounds, including natural products and novel drug candidates .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-cyclopropyl-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDZSXPCVIJYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)

![N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2950884.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2950887.png)

![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)

![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)